

Unlocking the Potential: A Guide to the Antioxidant Properties of Substituted Methoxyphenols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Methoxy-4-methylphenol*

Cat. No.: *B176626*

[Get Quote](#)

Introduction: The Double-Edged Sword of Oxygen and the Role of Methoxyphenols

In the realm of biology and medicine, oxygen is the quintessential element of life, yet it harbors a destructive potential. Aerobic metabolism, while efficient, inevitably produces reactive oxygen species (ROS) and reactive nitrogen species (RNS). An imbalance between the production of these free radicals and the body's ability to neutralize them leads to oxidative stress, a pathological state implicated in a vast array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

Antioxidants are molecules that can safely neutralize these harmful radicals, and among the most potent and versatile are phenolic compounds. This guide focuses on a specific, highly promising subclass: substituted methoxyphenols. These compounds, characterized by a hydroxyl group (-OH) and at least one methoxy group (-OCH₃) on a benzene ring, are prevalent in nature—in lignin, and in flavor and fragrance compounds like eugenol and vanillin—and are foundational structures in medicinal chemistry.^{[1][2]}

This document serves as a technical guide for researchers and drug development professionals. It moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and antioxidant function, provides detailed and validated protocols

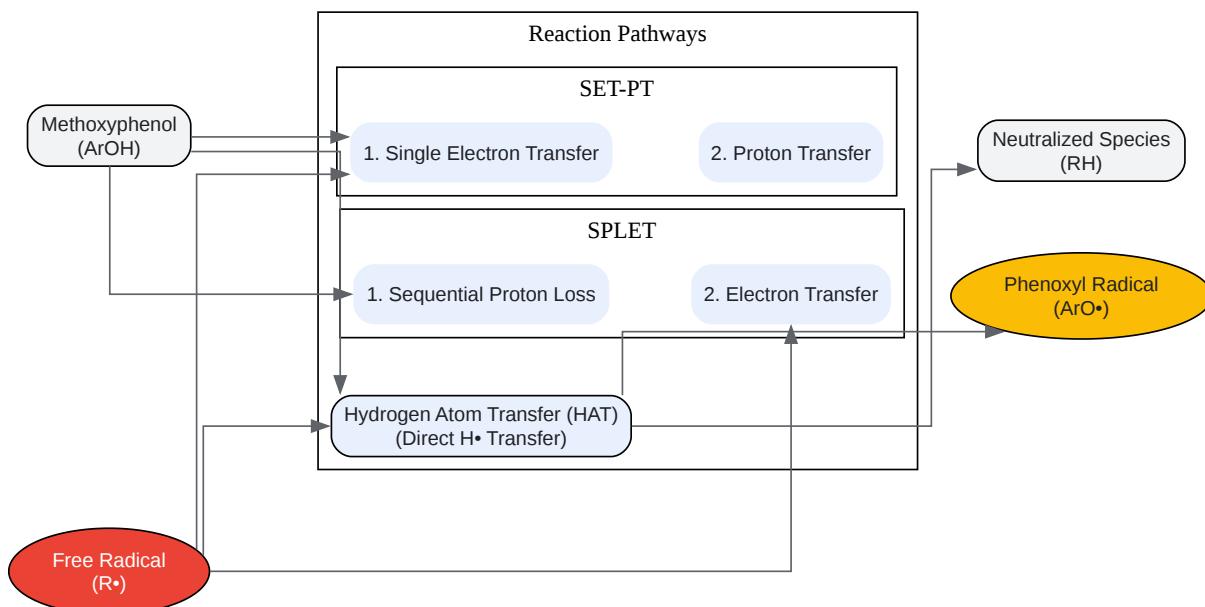
for assessing this function, and offers insights into the application of this knowledge in a therapeutic context.

Chapter 1: The Molecular Basis of Antioxidant Activity

The efficacy of a methoxyphenol as an antioxidant is not an arbitrary property; it is dictated by its molecular structure and the intricate dance of electrons and protons. Understanding this relationship is paramount for designing and identifying superior antioxidant candidates.

Structure-Activity Relationships (SAR)

The antioxidant capacity of substituted methoxyphenols is profoundly influenced by the number and position of hydroxyl and methoxy groups.[\[3\]](#)[\[4\]](#)[\[5\]](#)


- The Phenolic Hydroxyl (-OH) Group: This is the primary functional group responsible for antioxidant activity. It can donate a hydrogen atom to a free radical, thereby neutralizing it. The ease with which this hydrogen is donated is measured by the Bond Dissociation Enthalpy (BDE). A lower BDE signifies a weaker O-H bond and, consequently, a higher radical-scavenging activity.[\[3\]](#)[\[6\]](#)
- The Methoxy (-OCH₃) Group: The methoxy group is a powerful electron-donating group. Its presence on the phenolic ring, particularly at the ortho or para position relative to the hydroxyl group, has a significant impact.[\[4\]](#)[\[5\]](#)[\[7\]](#)
 - Stabilization: By donating electron density to the aromatic ring, the methoxy group stabilizes the phenoxyl radical formed after the hydrogen atom has been donated.[\[7\]](#) This stabilization makes the initial donation more energetically favorable.
 - BDE Reduction: The electron-donating effect lowers the O-H BDE of the phenolic hydroxyl group, making the hydrogen easier to abstract.[\[4\]](#)
 - Multiple Groups: Generally, a higher number of methoxy groups correlates with increased antioxidant activity.[\[4\]](#) For example, 4-hydroxy-3,5-dimethoxybenzoic acid shows stronger activity than 4-hydroxy-3-methoxybenzoic acid.[\[4\]](#)

Core Mechanisms of Radical Scavenging

Substituted methoxyphenols neutralize free radicals primarily through three mechanisms. The predominant pathway often depends on factors like the solvent's polarity and pH.[3][8][9][10]

- Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R \cdot). This is a favored mechanism in non-polar or gas-phase environments.[6][8][11][12]
 - Reaction: ArOH + R \cdot \rightarrow ArO \cdot + RH
- Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the radical, forming a radical cation (ArOH $\cdot+$) and an anion (R $^-$). This is followed by the transfer of a proton from the radical cation to the anion.
 - Reaction Step 1 (SET): ArOH + R \cdot \rightarrow ArOH $\cdot+$ + R $^-$
 - Reaction Step 2 (PT): ArOH $\cdot+$ + R $^-$ \rightarrow ArO \cdot + RH
- Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar, ionizing solvents. The phenolic hydroxyl group first deprotonates to form a phenoxide anion (ArO $^-$). This anion then donates an electron to the free radical.[10][13][14][15] This pathway is often thermodynamically preferred in aqueous solutions.[14]
 - Reaction Step 1 (Proton Loss): ArOH \rightleftharpoons ArO $^-$ + H $^+$
 - Reaction Step 2 (Electron Transfer): ArO $^-$ + R \cdot \rightarrow ArO \cdot + R $^-$

The interplay of these mechanisms is crucial for a comprehensive understanding of a compound's antioxidant potential.

[Click to download full resolution via product page](#)

Caption: Core antioxidant mechanisms of methoxyphenols.

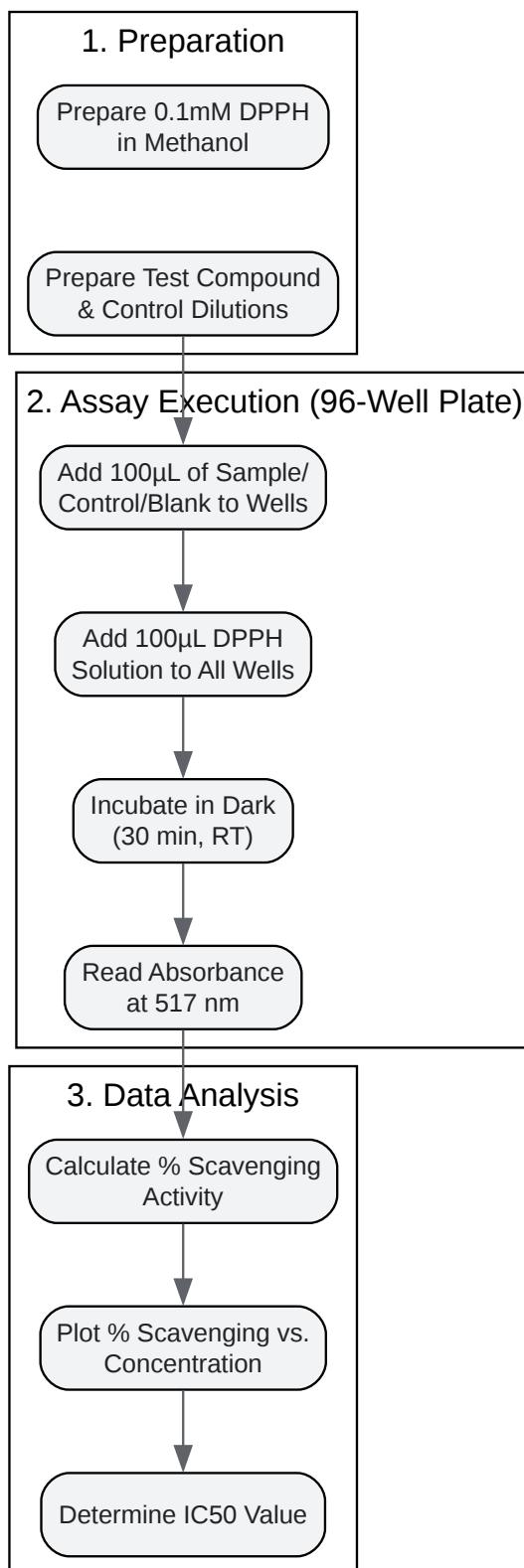
Chapter 2: In Vitro Evaluation of Antioxidant Capacity

Quantifying the antioxidant activity of substituted methoxyphenols requires robust, reproducible, and well-understood assays. This section provides detailed, self-validating protocols for three industry-standard assays. The choice of assay is critical, as different assays are sensitive to different antioxidant mechanisms.

Comparison of Standard Assays

Assay	Mechanism Probed	Principle	Pros	Cons
DPPH	Primarily HAT/ET	Decolorization of a stable radical	Simple, rapid, inexpensive	Not representative of biological radicals; sensitive to some non-antioxidants
ABTS	Primarily HAT/ET	Decolorization of a radical cation	Applicable to hydrophilic & lipophilic compounds; can be used at different pHs	Radical is not physiologically relevant
ORAC	Primarily HAT	Inhibition of fluorescent probe decay	Uses a biologically relevant peroxyl radical; measures inhibition time and percentage	More complex; requires a fluorescence plate reader; temperature sensitive

Protocol: DPPH Radical Scavenging Assay


This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, neutralizing it and causing a color change from deep violet to pale yellow.[\[16\]](#)[\[17\]](#) The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[\[16\]](#)

Methodology:

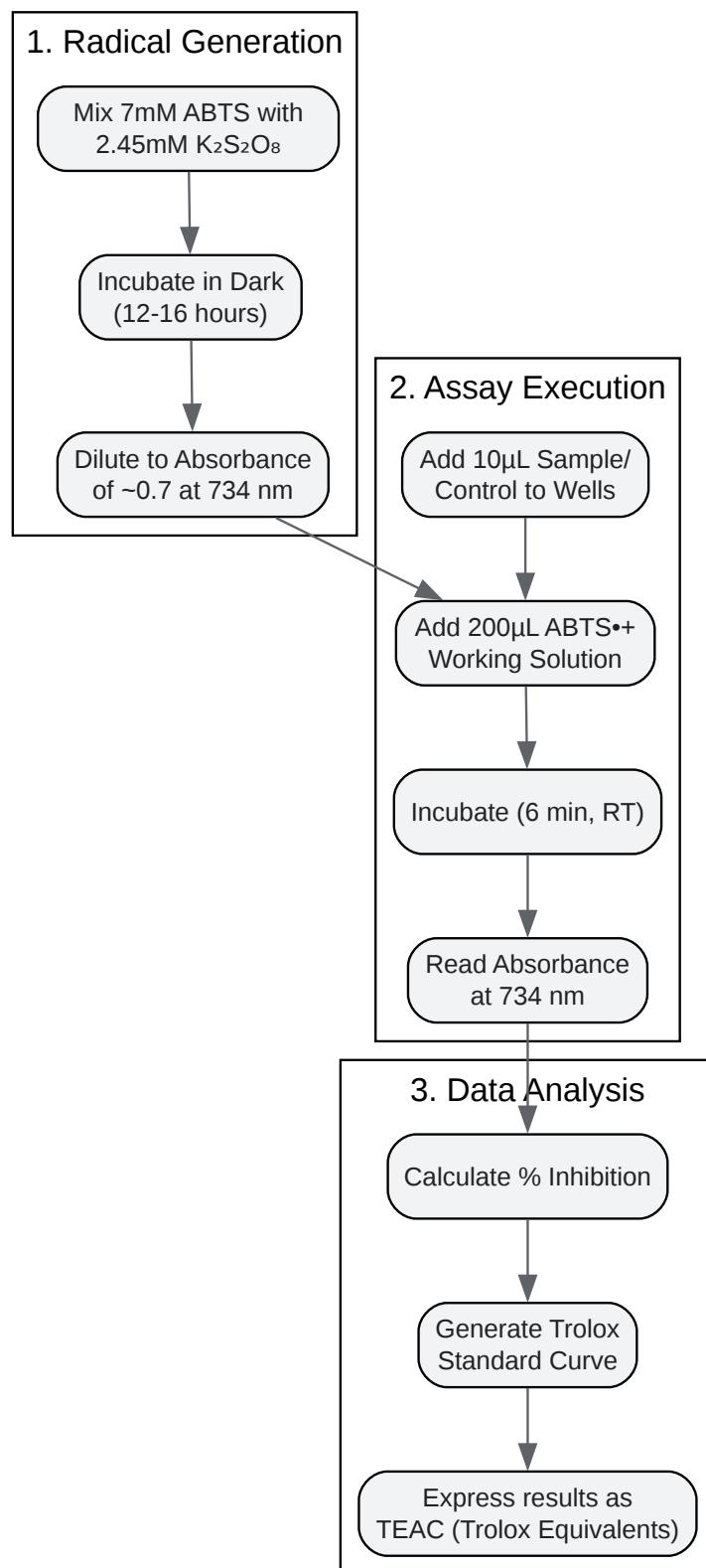
- Reagent Preparation:
 - DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. It should be

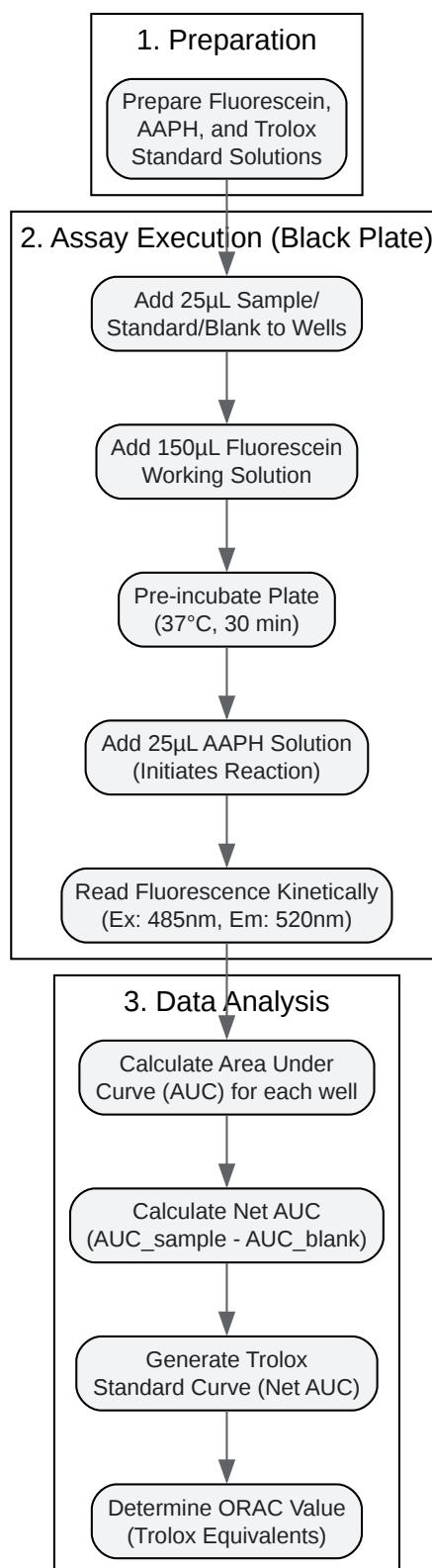
prepared fresh.

- Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the substituted methoxyphenol in the same solvent used for the DPPH solution.
- Positive Control (e.g., Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of a known antioxidant.
- Assay Procedure (96-well plate format):
 - Prepare serial dilutions of the test compound and positive control in the solvent (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[\[16\]](#)
 - Add 100 µL of each dilution to separate wells of a 96-well microplate.
 - Prepare a blank control well containing 100 µL of solvent only.
 - Add 100 µL of the 0.1 mM DPPH solution to all wells.
 - Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[\[18\]](#)
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the formula:[\[16\]](#) % Scavenging Activity = [(A_control - A_sample) / A_control] x 100
 - Where A_control is the absorbance of the blank control (solvent + DPPH) and A_sample is the absorbance of the test sample.
 - Plot the % Scavenging Activity against the concentration of the test compound.
 - Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, typically through non-linear regression analysis.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the DPPH antioxidant assay.


Protocol: ABTS Radical Cation Decolorization Assay


This assay measures the ability of an antioxidant to reduce the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS^{•+}).[\[19\]](#)[\[20\]](#) The ABTS^{•+} chromophore is blue/green with a maximum absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize.

Methodology:

- Reagent Preparation:
 - ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
 - Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
 - ABTS^{•+} Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[\[21\]](#)
 - Before use, dilute the ABTS^{•+} solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm. This is the working solution.
- Assay Procedure (96-well plate format):
 - Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).
 - Add 10 μ L of each dilution to separate wells.
 - Add 200 μ L of the ABTS^{•+} working solution to each well.
 - Mix and incubate at room temperature for 6 minutes.[\[21\]](#)
 - Measure the absorbance at 734 nm.
- Data Analysis:

- Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
- Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % inhibition against the concentration of Trolox. The antioxidant capacity of the sample is then expressed as μ M of Trolox equivalents (TE).

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the ORAC antioxidant assay.

Chapter 3: Data Interpretation and Application

The true value of experimental data lies in its interpretation and application. A low IC_{50} value in a DPPH assay or a high TEAC value in an ABTS assay indicates strong radical-scavenging potential.

Quantitative Comparison of Selected Methoxyphenols

The following table summarizes the reported antioxidant activities of several common methoxyphenols, illustrating the principles of SAR.

Compound	Assay	Activity (IC_{50} or TEAC)	Key Structural Features	Reference
Eugenol	DPPH	IC_{50} : ~15-20 mM	2-methoxy, 4-allyl	[2]
Capsaicin	DPPH	IC_{50} : ~0.5-1.0 mM	2-methoxy, complex side chain	[2]
Vanillin	DPPH	IC_{50} : ~5-10 mM	2-methoxy, 4-aldehyde	[2]
Ferulic Acid	ABTS	High TEAC value	2-methoxy, 4-propenoic acid	[21]
Gallic Acid	ABTS	IC_{50} : 1.03 μ g/mL	3,4,5-trihydroxy (no methoxy)	[21]

Note: Values are approximate and can vary based on specific assay conditions. Gallic acid is included as a potent phenolic benchmark.

As observed, compounds like capsaicin with additional functionalities that can stabilize the radical show potent activity. The data consistently show that methoxyphenol derivatives are effective free radical scavengers. [2]

Considerations for Drug Development

While *in vitro* assays are indispensable screening tools, a potent antioxidant in a test tube does not guarantee a successful drug.

- **Synthesis and Derivatization:** The methoxyphenol scaffold is amenable to chemical modification. Synthetic strategies allow for the creation of novel derivatives with enhanced activity or improved pharmacokinetic properties. [1][22][23][24]* **Toxicity and Safety:** It is crucial to recognize that phenolic compounds can exhibit toxicity. [25] **Electron-releasing groups**, which enhance antioxidant activity, can sometimes lead to the formation of potentially toxic phenoxy radicals. [25][26] **Therefore**, a thorough toxicological assessment is a non-negotiable step in the drug development pipeline. [27]* **Bioavailability:** A compound's ability to be absorbed, distributed, metabolized, and excreted (ADME) determines its *in vivo* efficacy. Future research must bridge the gap between *in vitro* radical scavenging and demonstrable *in vivo* effects, considering the metabolic fate of these compounds.

Conclusion

Substituted methoxyphenols represent a rich and versatile class of antioxidant compounds with significant therapeutic potential. Their efficacy is governed by clear structure-activity relationships, primarily the electron-donating and radical-stabilizing effects of the methoxy group in concert with the hydrogen-donating phenolic hydroxyl group. By employing robust and well-characterized *in vitro* assays such as DPPH, ABTS, and ORAC, researchers can effectively screen and rank candidate molecules. However, for the successful translation of these findings into clinical applications, this potent antioxidant activity must be carefully balanced with comprehensive evaluations of bioavailability and toxicological safety. This guide provides the foundational knowledge and practical methodologies to empower researchers in this critical endeavor.

References

- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. *In Vivo*.
- G-Biosciences. ABTS Antioxidant Capacity Assay.
- Weldon, D. J., et al. (2020). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. *The Journal of Organic Chemistry*.
- López-Alarcón, C., & Lissi, E. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. *Molecules*.

- Connected Papers. ABTS assay: Significance and symbolism.
- ResearchGate. Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT).
- Smith, C. J., et al. (2002). The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. *Toxicological Sciences*.
- Priyadarshini, K. I., et al. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. *Free Radical Biology and Medicine*.
- Weldon, D. J., et al. (2020). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. *Organic & Biomolecular Chemistry*.
- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. *Scientific Reports*.
- ResearchGate. Mechanism of sequential proton loss electron transfer (SPLET).
- Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Marković, Z., et al. (2020). Antioxidant action of deprotonated flavonoids: Thermodynamics of sequential proton-loss electron-transfer. *Food Chemistry*.
- Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. *Journal of Agricultural and Food Chemistry*.
- Koley, D., & Medda, N. (2022). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. *Molecules*.
- Kumar, A., et al. (2023). Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. *Journal of Biomolecular Structure & Dynamics*.
- Scribd. ORAC Assay Protocol.
- Wijaya, C., et al. (2022). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. *International Journal of Molecular Sciences*.
- SciSpace. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
- Bjørsvik, H. R., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. *The Journal of Organic Chemistry*.
- ResearchGate. Main mechanisms of antioxidant action -Sequential Electron Transfer Proton Transfer (SET-PT), Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).
- Lee, J. C., et al. (2016). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. *Evidence-Based Complementary and Alternative Medicine*.
- G-Biosciences. DPPH Antioxidant Assay.
- Active Concepts. Oxygen Radical Absorbance Capacity (ORAC) Assay.

- ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Oxford Academic. (2002). Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. *Toxicological Sciences*.
- Baschieri, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. *Antioxidants*.
- ResearchGate. Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.
- Kadoma, Y., & Fujisawa, S. (2008). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. *In Vivo*.
- Nazzaro, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. *Molecules*.
- d'Alessandro, N., et al. (2019). Hydrogen Atom Transfer from HOO₂ to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. *Angewandte Chemie International Edition*.
- ResearchGate. Relationship structure-antioxidant activity of hindered phenolic compounds.
- Arigo biolaboratories. ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit.
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. *Food Chemistry*.
- Platikanova, M. (2023). DPPH Radical Scavenging Assay. *Processes*.
- Agilent. (2012). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
- Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. *Planta Medica*.
- Smith, C. J., et al. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. *Toxicological Sciences*.
- R Discovery. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
- Ciaffi, M., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. *Current Organic Chemistry*.
- ResearchGate. Synthesis of poly(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils.
- Acevedo, O., et al. (2022). Computational Study of Hydrogen Atom Transfer in the Reaction of Quercetin with Hydroxyl Radical. *Molecules*.
- ACS Publications. (2024). Hybrids of Gallic Acid@SiO₂ and {Hyaluronic-Acid Counterparts}@SiO₂ against Hydroxyl (•OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity. *Langmuir*.

- Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino) -methyl) phenol compounds.
- NICNAS. (2017). Phenol, 4-methoxy-: Human health tier II assessment. Australian Government Department of Health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrogen Atom Transfer from HOO₂ to ortho-Quinones Explains the Antioxidant Activity of Polydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant action of deprotonated flavonoids: Thermodynamics of sequential proton-loss electron-transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. ABTS assay: Significance and symbolism [wisdomlib.org]
- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Unlocking the Potential: A Guide to the Antioxidant Properties of Substituted Methoxyphenols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176626#antioxidant-properties-of-substituted-methoxyphenols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com